molecular formula C19H28O3 B1171629 RAMMELSBERGITE CAS No. 1303-22-6

RAMMELSBERGITE

Cat. No.: B1171629
CAS No.: 1303-22-6
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Description

Rammelsbergite is a nickel diarsenide mineral with the ideal formula NiAs2, valued by researchers for its geological significance and specific physicochemical properties. It crystallizes in the orthorhombic crystal system, is characterized by a tin-white to reddish-white color, a metallic luster, a high specific gravity of approximately 7.1, and a hardness of 5.5-6 . This product is offered as a high-purity sample to ensure research reproducibility and is intended For Research Use Only (RUO), strictly prohibiting any diagnostic, therapeutic, or personal application. In geosciences, this compound is a key mineral for studying the formation of hydrothermal ore deposits, often occurring in Co-Ni-As-rich veins and specific carbonate-hosted mineralizations . A significant and modern research application is its use in geochronology. Recent studies have established this compound as a novel mineral for Re-Os isotopic dating . It can concentrate significant amounts of Rhenium (Re) during crystallization while incorporating minimal common Osmium (Os), making it an ideal material for constructing precise isochron and model ages to date mineralization events, particularly in unconformity-related uranium deposits and other systems that may lack molybdenite . Researchers also utilize this compound to understand solid-solution series and phase relations within the complex Fe-Co-Ni-As-S chemical system, providing insights into the evolution of ore-forming fluids . Its presence and paragenesis are critical for reconstructing the sequence of hydrothermal events and the source of metals like nickel, cobalt, and arsenic in various geological settings .

Properties

CAS No.

1303-22-6

Molecular Formula

C19H28O3

Synonyms

RAMMELSBERGITE

Origin of Product

United States

Crystallographic and Structural Investigations of Rammelsbergite

Crystal System and Space Group Determination

Rammelsbergite crystallizes in the orthorhombic crystal system. wikipedia.orgmindat.org Its crystal class is dipyramidal, denoted by the Hermann-Mauguin symbol (2/m 2/m 2/m). mindat.org The space group, which describes the symmetry of the crystal structure, has been determined to be Pnnm. wikipedia.orgmindat.orgwikipedia.org This space group is part of the orthorhombic system and is characterized by three mutually perpendicular twofold screw axes and three perpendicular mirror planes. This compound is isostructural with marcasite (B74401), the orthorhombic polymorph of iron sulfide (B99878). mindat.orgpublications.gc.ca

Unit Cell Parameters and Their Variability in Natural Occurrences

The unit cell is the basic building block of a crystal, and its dimensions are defined by the lengths of the three axes (a, b, c) and the angles between them. For this compound, being orthorhombic, these angles are all 90°. The unit cell parameters can show some variability in natural samples due to impurities. mindat.org

Common impurities found in this compound include cobalt (Co), iron (Fe), sulfur (S), selenium (Se), and antimony (Sb). mindat.org The substitution of these elements for nickel and arsenic can cause slight changes in the unit cell dimensions. For instance, a study of this compound from the San Juan de Plan deposit in Spain reported compositions within the range of (Ni₀.₇₁–₀.₉₇Co₀.₀₂–₀.₂₉Fe₀.₀₀–₀.₀₂)As₁.₇₅–₂.₀₁S₀.₀₀–₀.₂₆. geoscienceworld.org

Below is a table of reported unit cell parameters for this compound from different sources.

Parameter Value (Å) Source
a4.759 wikipedia.orgmindat.org
b5.797 wikipedia.orgmindat.org
c3.539 wikipedia.orgmindat.org
a4.78 webmineral.com
b5.78 webmineral.com
c3.53 webmineral.com

This table presents interactive data. Click on the headers to sort.

The calculated volume of the unit cell (V) is approximately 97.53 to 97.63 ų, and each unit cell (Z) contains two formula units of NiAs₂. mindat.orgwebmineral.com

Detailed Crystal Structure Analysis: Atomic Coordination and Interatomic Distances

The crystal structure of this compound consists of nickel atoms octahedrally coordinated by six arsenic atoms. publications.gc.carruff.info These octahedra share edges along one crystallographic direction, bringing the nickel atoms into relatively close proximity. publications.gc.carruff.info This arrangement is a key feature of the marcasite structure type. publications.gc.ca

The arsenic atoms form "dumb-bell" pairs (As-As), and each arsenic atom is tetrahedrally coordinated by three nickel atoms and one other arsenic atom. publications.gc.ca The stability of this structure is influenced by the number of non-bonding d electrons of the metal atom. publications.gc.ca In this compound, which has six non-bonding d electrons, the filled t₂g orbitals of the nickel atoms lead to repulsion between them. publications.gc.carruff.info This repulsion is a distinguishing feature of the marcasite structure compared to the pyrite (B73398) structure, where the metal-anion octahedra only share corners, resulting in greater distances between metal atoms. publications.gc.carruff.info

Polymorphism and Structural Relationships: this compound, Parathis compound, and Krutovite

Nickel diarsenide (NiAs₂) is known to exist in three natural polymorphs: this compound, parathis compound, and krutovite. mindat.orgbgd.bg Polymorphs are minerals that have the same chemical formula but different crystal structures.

Comparative Crystallography of NiAs₂ Polymorphs

This compound is the high-temperature polymorph, while parathis compound is the low-temperature form. mindat.orgmindat.org Krutovite is another polymorph with a pyrite-type structure. bgd.bg

A comparison of the crystallographic data for the three polymorphs is provided in the table below:

Property This compound Parathis compound Krutovite
Crystal SystemOrthorhombicOrthorhombicCubic
Space GroupPnnm wikipedia.orgmindat.orgPbca mindat.orgP2₁3 bgd.bg
a (Å)4.759 mindat.org5.753 mindat.org-
b (Å)5.797 mindat.org5.799 mindat.org-
c (Å)3.539 mindat.org11.407 mindat.org-
Structure TypeMarcasite publications.gc.caTransitional between pyrite and marcasite bgd.bgmindat.orgPyrite bgd.bg

This table presents interactive data. Click on the headers to sort.

Parathis compound's structure is considered transitional between the marcasite and pyrite structures. bgd.bgmindat.org

Structural Transitions and Stability Fields of Polymorphs

Experimental studies have shown that this compound inverts to parathis compound at 590 °C. bgd.bg However, the presence of impurities can stabilize this compound at lower temperatures. bgd.bg In some geological settings, all three polymorphs of NiAs₂ have been found to coexist, indicating complex formation conditions. bgd.bg The stability of these structures is linked to the number of non-bonding d electrons, with the pyrite structure being favored by metals with six or more such electrons. publications.gc.ca

Twinning Mechanisms and Crystallographic Imperfections

Twinning is a common phenomenon in this compound, occurring on the {101} plane. wikipedia.orgmindat.org Twinning results in the intergrowth of two or more crystals in a symmetrical, non-random orientation. In some instances, complex twinning with fine lamellae has been observed, which may suggest a transformation from a pre-existing cubic phase like krutovite. geoscienceworld.org The formation of "six-pointed star" triplets due to twinning on the {101} plane has been observed in the isostructural mineral löllingite, but this specific morphology is not typical for this compound because its a/c unit-cell parameter ratio does not meet the required geometric condition. jgeosci.org

Geological Occurrence and Paragenetic Associations of Rammelsbergite

Global Distribution and Key Localities of Rammelsbergite Deposits

This compound is found in various locations across the globe, typically in moderate-temperature hydrothermal veins. mindat.orgwikipedia.orgwebmineral.com These deposits are often characterized by a specific suite of associated minerals.

Type Locality: Schneeberg, Saxony, Germany

The type locality for this compound is the Schneeberg District in Saxony, Germany, where it was first described in 1854. wikipedia.orge-rocks.com This historic mining region is renowned for its complex vein systems containing a diverse array of minerals. minsocam.org The this compound at Schneeberg is found within hydrothermal veins and is associated with other nickel and cobalt arsenides. minsocam.orgminerals.net

Significant Occurrences

Beyond its type locality, this compound has been identified in several other notable districts worldwide:

Michigan Copper District, USA: Occurrences of this compound have been reported in the Michigan Copper District. minsocam.orgminsocam.orggeoscienceworld.org Here, it is found in association with other copper and nickel arsenides like parathis compound, niccolite, and maucherite. minsocam.orgminsocam.org Crystals of this compound have been discovered at Mohawk, Michigan, associated with α-domeykite and niccolite. minsocam.orgminsocam.org

Cobalt-Gowganda Region, Ontario, Canada: The Cobalt-Gowganda region is a classic locality for silver-arsenide vein deposits. minsocam.orgscholaris.ca this compound is a common arsenide mineral in this district, alongside niccolite, Ni-skutterudite, safflorite, and loellingite. scholaris.cageoscienceworld.org These minerals are found in veins hosted by various rock types, including the Nipissing gabbro and Huronian sedimentary rocks. scholaris.ca

Bou Azzer, Morocco: The Bou Azzer mining complex is a significant producer of cobalt and nickel, with this compound being a key nickel-bearing mineral. smartminerals.comresearchgate.net The ore deposits are located in quartz-carbonate veins at the contact between serpentinized peridotites and other Precambrian rocks. smartminerals.comgeoscienceworld.org The mineral assemblage is dominated by arsenides and sulfarsenides, including skutterudite (B1172440), nickeline, and chalcopyrite. smartminerals.comgeoscienceworld.org In some areas, such as Ait Hamane, nickel-dominant assemblages with nickeline and this compound are prominent. smartminerals.com

Port Radium, Canada: The Port Radium deposit is a polymetallic U-Cu-Ni-Co-Ag system where this compound is part of the main ore mineral assemblage. mdpi.comgoldschmidt.info It occurs in late-stage epithermal veins that cut through older altered volcanic and sedimentary rocks. mdpi.comgoldschmidt.info this compound is often found filling fractures in earlier-formed nickeline and is associated with cobaltite (B72492) and gersdorffite. mdpi.com

Geochemical Environment of this compound Formation

The formation of this compound is intrinsically linked to specific geochemical conditions, primarily within hydrothermal systems.

Hydrothermal Vein Mineralization Settings and Temperature Regimes

This compound typically precipitates from moderate-temperature hydrothermal fluids. mindat.orgwikipedia.orgwebmineral.com These fluids, rich in nickel and arsenic, circulate through fractures and faults in the Earth's crust, depositing minerals as they cool and react with the surrounding host rocks. numberanalytics.com Studies of some deposits containing this compound suggest formation temperatures in the range of 155-175°C. researchgate.net The veins are often characterized by multiple episodes of fracturing and fluid flow, leading to complex mineral textures. goldschmidt.info

Association with Ni-Co-Ag-As-Bi ("Five-Metals") Assemblages

This compound is a characteristic mineral of the "five-metals" or "five-element" (Ag-Ni-Co-As-Bi) ore-type. scholaris.camuseum.wales This specific mineral association is found in various geological settings worldwide and is economically significant for its silver and cobalt content. scholaris.ca These deposits are typically vein-hosted and display a complex mineralogy that includes native metals, arsenides, sulfarsenides, and sulfosalts. scholaris.caresearchgate.net The formation of these assemblages is thought to involve the circulation of hydrothermal fluids that have leached metals from surrounding rocks. geoscienceworld.org

Paragenetic Sequence and Mineral Assemblages

The order in which minerals crystallize from a hydrothermal fluid, known as the paragenetic sequence, provides crucial information about the evolving physicochemical conditions of the ore-forming system. In deposits containing this compound, a general paragenetic trend is often observed.

In many "five-element" vein systems, the paragenesis begins with the deposition of native metals like silver and bismuth. researchgate.net This is typically followed by the precipitation of arsenide minerals. researchgate.net The initial arsenide phase often includes nickeline, which is then followed by this compound and skutterudite. mdpi.comresearchgate.net In the Bou Azzer district, a recognized sequence involves an early Ni-arsenide stage with nickeline and this compound, followed by a Co-arsenide stage with safflorite and skutterudite. researchgate.net This progression suggests a change in the fluid chemistry, possibly an increase in the arsenic and cobalt concentration or a decrease in temperature. geoscienceworld.org

Later stages in the paragenetic sequence often involve the formation of sulfarsenides like gersdorffite and cobaltite, which can sometimes replace the earlier arsenides. mdpi.comresearchgate.net The final stages may see the deposition of various sulfides and sulfosalts. geoscienceworld.orgcopernicus.org

The table below summarizes the common mineral associations of this compound in different localities.

LocalityAssociated MineralsReference
Schneeberg, Germany Other nickel and cobalt arsenides minsocam.orgminerals.net
Michigan Copper District, USA Parathis compound, niccolite, maucherite, α-domeykite minsocam.orgminsocam.org
Cobalt-Gowganda, Canada Niccolite, Ni-skutterudite, safflorite, loellingite, pyrite (B73398), chalcopyrite, tenantite, bismuthenite scholaris.cageoscienceworld.org
Bou Azzer, Morocco Skutterudite, nickeline, chalcopyrite, safflorite, loellingite, gersdorffite, arsenopyrite (B74077) smartminerals.comgeoscienceworld.org
Port Radium, Canada Nickeline, cobaltite, gersdorffite, skutterudite, safflorite, loellingite, native bismuth, uraninite (B1619181) wikipedia.orgmdpi.comgoldschmidt.info

Coexisting Arsenides (e.g., Nickeline, Skutterudite, Safflorite, Löllingite)

This compound is frequently found in close association with other arsenide minerals, reflecting a shared geochemical environment rich in arsenic and various metals. The specific assemblage of arsenides can provide insights into the evolving conditions of the ore-forming system.

Commonly associated arsenides include:

Nickeline (or Niccolite, NiAs): This nickel arsenide is a very common associate of this compound. mdpi.comufrgs.br In some deposits, this compound is observed to coat or replace nickeline, suggesting a temporal evolution in the ore-forming fluid. mdpi.comfomsnj.org For instance, at the Port Radium deposit in Canada, this compound fills fractures in nickeline. mdpi.com In other occurrences, nickeline and this compound can form alternating layers. geoscienceworld.org

Skutterudite ((Co,Ni,Fe)As₃): A cobalt-iron-nickel arsenide, skutterudite is another frequent companion to this compound. mdpi.comresearchgate.net In some deposits, a temporal trend is observed where early nickel-rich arsenides like this compound and nickeline are followed by cobalt-rich skutterudite and then iron-rich arsenides. geoscienceworld.org Nickel-skutterudite, a nickel-rich variety, is also noted in these assemblages. jgeosci.org

Safflorite ((Co,Fe)As₂): This cobalt-iron diarsenide often coexists with this compound. mdpi.comresearchgate.net In some ore bodies, safflorite and this compound occur as alternating bands. cdnsciencepub.com The presence of both nickel-dominant (this compound) and cobalt-dominant (safflorite) diarsenides points to fluctuations in the relative availability of these metals during mineralization.

Löllingite (FeAs₂): As the iron-dominant diarsenide, löllingite is also found in paragenesis with this compound, often representing a later, iron-rich stage of arsenide deposition. geoscienceworld.orgresearchgate.net

The following table summarizes the common coexisting arsenides with this compound and their typical relationships.

Coexisting ArsenideChemical FormulaTypical Paragenetic Relationship with this compound
NickelineNiAsOften precedes or is replaced by this compound; can also form alternating layers. mdpi.comfomsnj.orggeoscienceworld.org
Skutterudite(Co,Ni,Fe)As₃Frequently associated; may form later in the paragenetic sequence. mdpi.comgeoscienceworld.org
Safflorite(Co,Fe)As₂Commonly co-occurs, sometimes in alternating bands. mdpi.comresearchgate.netcdnsciencepub.com
LöllingiteFeAs₂Typically represents a later, iron-rich phase of arsenide mineralization. geoscienceworld.orgresearchgate.net

Coexisting Sulfarsenides (e.g., Gersdorffite, Cobaltite, Arsenopyrite)

As sulfur activity increases in the hydrothermal system, sulfarsenides begin to precipitate, often alongside or replacing earlier-formed arsenides.

Key coexisting sulfarsenides include:

Gersdorffite (NiAsS): This nickel sulfarsenide is a very common associate and can form as a reaction product of this compound with sulfur-bearing solutions. mdpi.comfomsnj.org It is often found at the contact between nickeline and this compound. mdpi.com

Cobaltite (CoAsS): A cobalt sulfarsenide, cobaltite is frequently observed in this compound-bearing assemblages. mdpi.comcdnsciencepub.com It can form rims around other arsenides or occur as intergrowths. cdnsciencepub.com

Arsenopyrite (FeAsS): The most common sulfarsenide mineral, arsenopyrite is also found in paragenesis with this compound, typically representing a later stage of mineralization. mdpi.comresearchgate.net

Coexisting Sulfides and Other Minerals (e.g., Native Bismuth, Native Silver, Uraninite, Quartz, Calcite, Sulfides)

Beyond arsenides and sulfarsenides, this compound is found with a diverse array of other minerals, which further characterizes the polymetallic nature of these deposits.

These include:

Native Metals: Native bismuth and native silver are common constituents of these ore assemblages. wikipedia.orggeoscienceworld.orgjgeosci.org In some deposits, there is a noted affinity between nickel-bearing arsenides like this compound and native silver, while cobalt-bearing arsenides are more closely associated with native bismuth. geoscienceworld.org

Uraninite (UO₂): The presence of uraninite in these deposits points to a complex fluid history capable of transporting and precipitating uranium in addition to the other metals. wikipedia.orggeoscienceworld.org Uraninite can be intergrown with or replace arsenides. jgeosci.org

Gangue Minerals: The most common non-ore minerals associated with this compound are quartz and carbonates such as calcite and dolomite. geoscienceworld.orgjgeosci.org These minerals typically form the vein material in which the ore minerals are hosted.

Sulfides: A variety of sulfide (B99878) minerals can be present, though often in later stages of mineralization compared to the arsenides. These include chalcopyrite (CuFeS₂), galena (PbS), and sphalerite (ZnS). jgeosci.orgamgueddfa.cymru

Temporal Relationships within Ore Deposits (e.g., early arsenides, later sulfarsenides/sulfides)

A common theme in ore deposits containing this compound is a distinct paragenetic sequence, reflecting the evolution of the ore-forming fluid over time. Generally, the sequence progresses from an early, arsenic-rich, and often nickel-dominated stage to a later, sulfur-rich stage.

A typical temporal sequence is:

Early Arsenide Stage: This stage is characterized by the deposition of nickel-rich arsenides like nickeline and this compound. geoscienceworld.orgresearchgate.net In some cases, this is followed by cobalt-rich arsenides such as skutterudite and safflorite, and finally iron-rich arsenides like löllingite. geoscienceworld.orgresearchgate.net

Main Sulfarsenide Stage: As the sulfur fugacity of the fluid increases, sulfarsenides like gersdorffite, cobaltite, and arsenopyrite begin to form, often replacing the earlier arsenides. mdpi.comresearchgate.net

Late Sulfide Stage: The final stages of mineralization are often dominated by the precipitation of common sulfides such as chalcopyrite, sphalerite, and galena, along with gangue minerals like quartz and calcite. researchgate.netjgeosci.org

This progression from arsenides to sulfarsenides and sulfides indicates a chemical evolution of the hydrothermal fluid, likely involving changes in temperature, pH, redox conditions, and the relative activities of arsenic and sulfur.

Ore Genesis Models Involving this compound

The formation of this compound and its associated minerals is intrinsically linked to the evolution of hydrothermal fluids and their interaction with host rocks in various geological settings.

Fluid Evolution and Precipitation Conditions

The precipitation of this compound is a result of specific physicochemical conditions within a hydrothermal fluid. The ore-forming fluids are often characterized as moderate-temperature brines. mindat.orgmdpi.com

Key factors influencing fluid evolution and mineral precipitation include:

Temperature and Salinity: Fluid inclusion studies from deposits containing this compound suggest formation from fluids with a range of temperatures and salinities. For example, some studies indicate early, higher-temperature mineralization followed by later, lower-temperature stages. mdpi.com In some Ag-(Ni-Co) vein systems, homogenization temperatures range from 80 to 168 °C with salinities between 12 and 23 wt% NaCl + CaCl₂. mdpi.com

Fluid Mixing: A critical mechanism for inducing mineral precipitation is the mixing of different fluids. For instance, the mixing of metal-rich, acidic basement-derived brines with more alkaline formation waters can cause a rapid change in pH and redox conditions, leading to the precipitation of arsenides. researchgate.netgeoscienceworld.org

Fluid-Rock Interaction: The interaction of the hydrothermal fluid with the surrounding host rocks can significantly alter the fluid's chemistry. For example, reaction with carbonaceous or iron-rich rocks can cause a reduction of the fluid, triggering the precipitation of arsenides. researchgate.net

Role in Polymetallic Mineralization Systems

This compound is a key component of several types of polymetallic ore deposits, most notably the "five-element" (Ag-Ni-Co-Bi-U) association. amgueddfa.cymru Its presence signifies a specific geochemical environment capable of concentrating nickel and arsenic.

This compound plays a role in various mineralization systems, including:

Unconformity-related Uranium Deposits: In deposits like those in the Athabasca Basin, this compound is part of a complex polymetallic assemblage associated with high-grade uranium mineralization. geoscienceworld.orgresearchgate.net

Vein-type Ag-Co-Ni Deposits: Classic examples of this deposit type, such as those in Cobalt, Ontario, and the Erzgebirge region of Germany, feature this compound as a significant ore mineral. ufrgs.brgeoscienceworld.org

Sediment-Hosted Polymetallic Deposits: this compound can also occur in sediment-hosted deposits where hydrothermal fluids have interacted with black shales or other carbonaceous sediments. rruff.info

The presence of this compound in these systems highlights the complex interplay of fluid sources, transport mechanisms, and depositional controls that lead to the formation of economically significant concentrations of a wide range of metals.

Mineral Chemistry and Solid Solution Behavior of Rammelsbergite

Stoichiometry and Empirical Formula Variations

Rammelsbergite, in its ideal state, is a nickel diarsenide with the chemical formula NiAs₂. mindat.orgwebmineral.comins-europa.org This formula corresponds to a composition of approximately 28.14% nickel and 71.86% arsenic by weight. webmineral.comins-europa.org However, in natural geological settings, this compound rarely conforms to this perfect stoichiometry. fiveable.me Analysis of natural samples reveals significant variations in its empirical formula, primarily due to the substitution of other elements into its crystal structure and occasional deviations in the metal-to-arsenic ratio.

These variations are a result of the mineral incorporating elements that are geochemically similar and present in the environment during its formation. The general formula for naturally occurring this compound can be more accurately represented as (Ni,Co,Fe)As₂, highlighting the most common substituting elements in the nickel position. geoscienceworld.org Detailed microprobe analyses have yielded empirical formulas that quantify these variations, such as (Ni₀.₀₆–₀.₄₈Co₀.₁₀–₀.₅₄Fe₀.₁₀–₀.₈₃)As₁.₈₉–₂.₀₃S₀–₀.₁₀, which illustrates a wide range of metal content and the incorporation of sulfur. geoscienceworld.org These deviations from the ideal NiAs₂ formula are critical for understanding the mineral's formation history.

Elemental Substitutions and Solid Solution Series

Elemental substitution is a fundamental process in mineralogy where one element replaces another within a crystal structure without altering the fundamental structure type. fiveable.me this compound is a key member of the löllingite mineral group, which is characterized by extensive solid solution series involving the substitution of divalent metals. mindat.orgwikipedia.org This behavior is governed by factors like ionic size and charge of the substituting elements. fiveable.me

The most significant elemental substitutions in this compound involve cobalt (Co) and iron (Fe) replacing nickel (Ni). This leads to the formation of complete solid solution series with its isostructural counterparts: safflorite (CoAs₂) and löllingite (FeAs₂). wikipedia.orgarizona.edunih.gov

This compound-Safflorite Series: In this series, nickel and cobalt substitute for each other in any proportion, forming minerals with the general formula (Ni,Co)As₂. geoscienceworld.org

This compound-Löllingite Series: Similarly, a solid solution exists between this compound and löllingite, with the formula (Ni,Fe)As₂. geoscienceworld.org

These three minerals represent the end-members of a ternary diarsenide system. arizona.edunih.gov A specific mineral is named based on the dominant element; if nickel is the most abundant of the three, it is classified as this compound. wikipedia.org The continuous nature of this substitution means that a single crystal can have a composition anywhere within the (Ni,Co,Fe)As₂ ternary system. geoscienceworld.org

Table 1: Key End-Members in the this compound Solid Solution Series
Mineral NameIdeal Chemical FormulaDominant Metal Cation
This compoundNiAs₂Nickel (Ni)
SaffloriteCoAs₂Cobalt (Co)
LöllingiteFeAs₂Iron (Fe)

Besides the major substitutions of cobalt and iron, this compound commonly incorporates other minor elements as impurities. mindat.org The most frequently reported impurities include sulfur (S), selenium (Se), and antimony (Sb). mindat.org These elements typically substitute for arsenic in the anionic site of the crystal structure, as they share similar chemical properties. The incorporation of sulfur, for instance, can be significant enough to be reflected in the mineral's empirical formula. geoscienceworld.org

Table 2: Common Minor Element Impurities in this compound
Impurity ElementChemical SymbolLikely Substitution Site
SulfurSArsenic (As)
SeleniumSeArsenic (As)
AntimonySbArsenic (As)

Textural Relationships and Compositional Zoning within this compound Grains

The chemical variability of this compound is often expressed visually within individual mineral grains as compositional zoning and distinct textural relationships. geoscienceworld.org Compositional zoning refers to variations in the chemical makeup from the core of a crystal to its rim, which reflects changes in the mineral's growth environment over time. alexstrekeisen.it

In this compound, oscillatory zoning, characterized by alternating bands of different compositions, has been observed as a result of fluctuating cobalt substitution for nickel during crystal growth. geoscienceworld.org This texture indicates that the mineral grew in an environment where the relative availability of nickel and cobalt in the mineralizing fluid changed periodically.

Other common textures provide evidence of complex crystallization histories. For example, this compound may appear as crystal cores that are overgrown or partly replaced by members of the this compound-safflorite or this compound-safflorite-löllingite solid solution series. geoscienceworld.org These replacement and overgrowth textures suggest that the initial this compound crystal was later exposed to fluids with different chemical compositions, leading to the precipitation of more Co-rich or Fe-rich diarsenides on its surface. geoscienceworld.org Such textures are invaluable for deciphering the sequence of mineralization events in an ore deposit.

Implications of Chemical Variability for Formation Conditions and Post-Formation Processes

The chemical variability inherent in this compound serves as a powerful tool for interpreting geological processes. The specific composition of a this compound sample, including its major element ratios (Ni:Co:Fe) and trace element content, directly reflects the chemistry of the hydrothermal fluids from which it crystallized. geoscienceworld.org

Compositional zoning within a single grain provides a detailed record of the evolution of these fluids. alexstrekeisen.it For instance, a change from a Ni-rich core to a Co-rich rim suggests an increase in the cobalt concentration of the fluid during the later stages of mineral growth. geoscienceworld.org Oscillatory zoning points to a dynamic environment with fluctuating fluid chemistry or conditions. geoscienceworld.orgalexstrekeisen.it

Furthermore, the textural relationships between this compound and its solid-solution partners reveal information about post-formation processes. geoscienceworld.org Textures showing the replacement of this compound by safflorite indicate a later geological event where the system re-equilibrated with fluids that were richer in cobalt. geoscienceworld.org Studying these chemical and textural variations allows geologists to reconstruct the physical and chemical conditions of ore formation and subsequent alteration events.

Advanced Analytical and Characterization Methodologies in Rammelsbergite Research

X-ray Diffraction (XRD) for Phase Identification and Structural Elucidation

X-ray diffraction is a cornerstone technique in the study of rammelsbergite, providing definitive data for its identification and the detailed analysis of its crystal structure. fomsnj.org This method relies on the principle that X-rays interacting with a crystalline material will diffract in specific patterns based on the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the premier method for determining the precise three-dimensional arrangement of atoms within a crystal. ulisboa.pt This technique has been instrumental in defining the fundamental crystallographic parameters of this compound. Research using single-crystal XRD has established that this compound crystallizes in the orthorhombic system, belonging to the Pnnm space group. mindat.orgwebmineral.com This analysis provides the exact positions of the nickel and arsenic atoms within the unit cell, revealing the atomic-scale architecture of the mineral. mindat.org

Detailed structural studies have yielded precise unit cell dimensions for this compound. A representative analysis of a synthetic sample identified the following cell parameters:

ParameterValue (Å)
a4.7582
b5.7949
c3.5440

This data table is based on research findings from a study on compounds with the marcasite-type crystal structure. mindat.org

Such precise data is fundamental for understanding the crystallographic relationships between this compound and isostructural minerals like marcasite (B74401) and other members of the Löllingite group. mindat.orggalleries.com

X-ray Powder Diffraction (PXRD)

X-ray powder diffraction (PXRD) is a more commonly applied technique for the routine identification of this compound and for confirming its presence in mineral assemblages. unt.edunist.gov The method involves analyzing the diffraction pattern from a powdered sample, which contains a vast number of randomly oriented crystallites. The resulting diffractogram is a characteristic "fingerprint" of the mineral.

The identification of this compound is confirmed by matching the experimental diffraction pattern with standard data from reference databases. rruff.info The pattern consists of a series of peaks, with their positions (d-spacing) and relative intensities being unique to the mineral's crystal structure.

Below is a table of characteristic X-ray powder diffraction data for this compound:

d-spacing (Å)Relative Intensity (I/I₀)
2.82100
2.5290
2.4260
1.8470
1.7530
1.6630

This table presents a selection of the most intense diffraction lines used for the identification of this compound. mindat.org

Cell refinement from powder diffraction data also provides accurate unit cell parameters, with one analysis yielding a = 4.7761(9) Å, b = 5.7931(5) Å, and c = 3.5209(9) Å. rruff.info

Electron Microscopy Techniques

Electron microscopy provides high-magnification imaging and in-situ chemical analysis, offering insights into the morphology, textural relationships, and elemental composition of this compound.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX/EDS)

Scanning Electron Microscopy (SEM) is utilized to obtain high-resolution images of the surface topography of this compound samples. This allows for the detailed examination of its crystal habits, which can range from rare prismatic crystals to more common massive, granular, or fibrous forms. galleries.comwikipedia.org

When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), the SEM becomes a powerful tool for qualitative and semi-quantitative elemental analysis. mdpi.comrsc.org An electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present. For this compound, SEM-EDX analysis would confirm the presence of nickel (Ni) and arsenic (As) as the major constituents. This technique is also highly effective for detecting common elemental substitutions and impurities within the mineral, such as cobalt (Co), iron (Fe), and sulfur (S), which are frequently found in natural samples. rruff.info

Electron Microprobe Analysis (EMPA) for Quantitative Chemical Composition and Mapping

For highly accurate and precise chemical analysis, Electron Microprobe Analysis (EMPA) is the preferred method. carleton.edu EMPA is a non-destructive technique that uses a focused electron beam to generate characteristic X-rays from a very small spot on the sample. carleton.edu By using wavelength-dispersive spectrometers (WDS), EMPA provides superior energy resolution and lower detection limits compared to EDX, making it ideal for quantitative analysis. carleton.edunih.gov

EMPA is used to determine the exact stoichiometry of this compound and to quantify the concentrations of minor and trace elements. Research data obtained through microprobe analysis reveals the extent of solid solution, for instance, between Ni, Co, and Fe.

A quantitative analysis of a this compound sample from Saxony, Germany, is presented below:

ElementFormula Units
Nickel (Ni)0.96
Cobalt (Co)0.03
Iron (Fe)0.01
Total Cations 1.00
Arsenic (As)2.00

This data, derived from microprobe analysis, shows minor substitution of cobalt and iron for nickel. Trace amounts of sulfur were also detected. rruff.info

Furthermore, EMPA can be used to generate two-dimensional elemental maps. researchgate.netnasa.gov These maps visually represent the spatial distribution and concentration gradients of elements within a sample, which is invaluable for studying chemical zoning, intergrowths with other minerals like gersdorffite, and the distribution of impurities. fomsnj.orgnasa.gov

Spectroscopic Techniques

Spectroscopic methods investigate the interaction of electromagnetic radiation with the mineral, providing information on its vibrational properties, which are related to its chemical bonds and crystal structure.

In the context of this compound research, Raman spectroscopy is a particularly relevant technique. This non-destructive method involves shining a monochromatic laser on the sample and analyzing the inelastically scattered light. The resulting Raman spectrum shows vibrational modes that are characteristic of the mineral's specific chemical bonds and crystal lattice structure. The RRUFF™ Project, an open-access database of mineralogical data, includes reference Raman spectra for this compound, which can be used for unambiguous identification, even when intergrown with other minerals. rruff.info This technique is especially useful for distinguishing between polymorphs—minerals with the same chemical formula but different crystal structures—such as this compound and its dimorph, parathis compound. galleries.com

Raman Spectroscopy for Molecular Structure and Phase Discrimination

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, which provides a unique spectral fingerprint for a given compound. In the study of this compound, it is instrumental for confirming mineral identity, understanding its molecular structure, and distinguishing it from its polymorphs and other associated arsenide minerals.

The Raman spectrum of this compound is characterized by distinct peaks corresponding to the vibrational modes of the As-As and Ni-As bonds within its orthorhombic crystal lattice. These spectral features allow for unambiguous identification. For instance, analysis of a this compound sample from Saxony, Germany, reveals characteristic Raman peaks when excited by different laser wavelengths. rruff.info The precise position and intensity of these peaks are sensitive to the mineral's crystal structure and composition.

This technique is particularly crucial for phase discrimination. This compound (orthorhombic) can be distinguished from its polymorphs, such as parathis compound (orthorhombic) and krutovite (cubic), by subtle but significant differences in their Raman spectra. mindat.org These differences arise from their distinct crystal symmetries, which dictate the active vibrational modes. The ability to differentiate these phases is vital for accurately interpreting the temperature and pressure conditions of mineral formation.

Interactive Data Table: Characteristic Raman Peaks for this compound Use the filter to select the laser wavelength.

Other Spectroscopic Methods in Mineralogical Analysis (e.g., FTIR where applicable for associated minerals)

While Raman spectroscopy is ideal for the symmetric bonds found in this compound, Fourier-Transform Infrared (FTIR) spectroscopy serves as a complementary technique, particularly for identifying associated gangue minerals. Gangue minerals are the non-economic minerals found with ore minerals like this compound. Common examples include quartz (SiO₂), calcite (CaCO₃), and dolomite (CaMg(CO₃)₂).

Isotopic Geochronology for Dating this compound Mineralization (e.g., Re-Os System)

Determining the absolute age of mineralization is fundamental to placing ore deposits within the broader geological history of a region. The Rhenium-Osmium (Re-Os) isotopic system has recently emerged as a powerful tool for directly dating sulfide (B99878) and arsenide minerals, including this compound. chernonozhkin.euresearchgate.net

The method is based on the radioactive beta decay of Rhenium-187 (¹⁸⁷Re) to Osmium-187 (¹⁸⁷Os) over geological time. This compound has proven to be an ideal mineral for this technique because it incorporates significant amounts of Re (up to 1.6 µg/g) into its crystal structure during formation, while excluding common Os. researchgate.net This results in a highly radiogenic ¹⁸⁷Os/¹⁸⁸Os ratio over time, making the calculated age precise and reliable. Research has demonstrated the value of applying the Re-Os system to date this compound from various ore deposits, providing crucial time constraints on mineralizing events. chernonozhkin.euresearchgate.net The technique's utility has been proven in dating other arsenides and sulfarsenides like safflorite and arsenopyrite (B74077), further validating its application to this compound. researchgate.netresearchgate.net

Interactive Data Table: Re-Os Ages of Associated Arsenide Minerals This table shows examples of Re-Os dating applied to arsenide minerals often found with this compound, demonstrating the system's applicability.

Fluid Inclusion Studies for Ore-Forming Fluid Characterization

Fluid inclusion studies provide a unique window into the past, allowing scientists to directly examine microscopic samples of the ancient hydrothermal fluids from which minerals like this compound precipitated. These inclusions are tiny pockets of fluid trapped within a crystal as it grows.

By heating and freezing these inclusions under a microscope (microthermometry), researchers can determine key properties of the ore-forming fluid. The temperature at which the inclusion homogenizes into a single phase provides an estimate of the minimum trapping temperature. The melting temperature of ice within the inclusion is used to calculate the fluid's salinity (salt content). This compound is often found in hydrothermal vein deposits, and fluid inclusion studies of associated transparent minerals (like quartz or calcite) reveal that it typically forms from moderately hot, saline brines. rockidentifier.com For example, studies of similar Co-Ni-Fe arsenide deposits have characterized the ore-forming fluids as having specific temperature and salinity ranges. This data is essential for constraining thermodynamic models of ore transport and deposition.

Interactive Data Table: Representative Fluid Inclusion Data from Arsenide Deposits This table presents typical data obtained from fluid inclusion studies in ore deposits containing minerals associated with this compound.

Research Frontiers and Future Directions in Rammelsbergite Studies

Unresolved Questions in Rammelsbergite Crystallography and Polymorphism

The crystallography of the NiAs₂ system is notably complex, characterized by the existence of several polymorphs—minerals with the same chemical formula but different crystal structures. researchgate.net this compound is the high-temperature, orthorhombic polymorph, while parathis compound is the low-temperature polymorph, also with an orthorhombic structure. mindat.orgmindat.org Another polymorph, krutovite, adds to this complexity. researchgate.netmindat.org

A primary frontier in this compound research is to precisely delineate the stability fields and transition conditions for these polymorphs. While it is generally accepted that parathis compound is the low-temperature form, the exact temperatures, pressures, and geochemical environments that govern the transformation between this compound, parathis compound, and krutovite remain poorly constrained by experimental data. researchgate.net Studies suggest that this compound can be a product of the inversion of krutovite, but the mechanisms and kinetics of these phase transitions in natural systems are not fully understood. researchgate.net

Key unresolved questions include:

What are the precise temperature and pressure boundaries for the stability of each NiAs₂ polymorph?

How do compositional variations, such as the substitution of cobalt (Co) or iron (Fe) for nickel, affect the stability and crystal structure of this compound and its polymorphs?

What is the kinetic pathway of polymorphic transformations, and what factors control whether a metastable phase like parathis compound is preserved? mindat.org

Answering these questions requires further high-pressure, high-temperature experimental studies combined with detailed crystallographic analysis of natural samples from various geological settings.

PropertyThis compoundParathis compound
Formula NiAs₂NiAs₂
Polymorph High-temperatureLow-temperature
Crystal System OrthorhombicOrthorhombic
Space Group PnnmPbca
Cell Parameters a = 4.759 Å, b = 5.797 Å, c = 3.539 Åa = 5.753 Å, b = 5.799 Å, c = 11.407 Å
Isostructural with Marcasite (B74401)N/A (structure is transitional between marcasite and pyrite)
Data sourced from multiple mineralogical databases. mindat.orgmindat.org

Advanced Geochemical Fingerprinting for Provenance and Metallogenic Studies

Geochemical fingerprinting is a powerful tool for tracing the origin (provenance) of ore constituents and understanding the processes that form mineral deposits (metallogenesis). nepjol.inforesearchgate.net Future research on this compound will increasingly apply advanced geochemical techniques to unravel the history of Ni-As ore systems. This involves high-precision analysis of trace elements and isotopic ratios within this compound and its associated minerals.

By analyzing the distribution of elements such as cobalt (Co), iron (Fe), sulfur (S), antimony (Sb), and bismuth (Bi), as well as trace elements like gold (Au) and platinum-group elements (PGEs), researchers can fingerprint the specific hydrothermal fluid from which the this compound crystallized. These fingerprints can help distinguish different ore-forming events and link mineralization to specific source rocks or magmatic-hydrothermal systems. mdpi.commdpi.com For example, specific elemental ratios can help determine if the source rocks were mafic or felsic in nature. nepjol.info

Future research directions include:

In-situ microanalysis: Using techniques like Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) to analyze trace element variations within single this compound crystals. This can reveal detailed information about the evolution of ore fluid chemistry over time.

Isotope geochemistry: Analyzing stable (e.g., S, As) and radiogenic (e.g., Re-Os, U-Pb) isotopes to date mineralization events directly and trace the ultimate source of the metals and arsenic. jgeosci.org

Machine learning applications: Utilizing machine learning algorithms to process large geochemical datasets and identify subtle patterns that can distinguish between different ore deposit types or reveal pathways of fluid flow. researchgate.net

Geochemical IndicatorSignificance for Provenance Studies
**Major Oxides (e.g., Al₂O₃/TiO₂) **Indicates the composition of the source rock (e.g., felsic, intermediate, mafic). mdpi.com
Trace Element Ratios (e.g., La/Sc, Th/Sc, Co/Th) Helps distinguish between different types of source rocks and tectonic settings. nepjol.infomdpi.com
Cr and Ni concentrations Can indicate a contribution from ultramafic rocks in the source region. nepjol.info
Rare Earth Element (REE) patterns Provides clues about the source magma and fractionation processes.

Integration of Multi-Analytical Data for Comprehensive Ore Deposit Models

The complexity of ore systems necessitates a holistic approach where data from multiple analytical techniques are integrated to build comprehensive and predictive deposit models. geoscienceworld.orgpublications.gc.ca The future of this compound-related ore deposit research lies in the synergy of diverse datasets, moving beyond isolated analyses to a fully integrated framework. copernicus.org

This approach combines:

Mineralogical and Geochemical Data: Quantitative mineralogy from methods like X-Ray Diffraction (XRD) and Scanning Electron Microscopy-Mineral Liberation Analysis (SEM-MLA) is coupled with bulk-rock and in-situ geochemistry (e.g., EPMA, ICP-MS). geoscienceworld.org

Geological and Structural Data: Detailed field mapping, drill core logging, and 3D geological modeling provide the structural and stratigraphic context for mineralization. mdpi.com

Geophysical Data: Geophysical surveys (e.g., magnetic, electromagnetic) help to map the architecture of the deposit at depth and identify alteration zones associated with mineralization. researchgate.net

By integrating these disparate datasets, often with the aid of specialized software like Leapfrog 3D or through advanced computational simulations, researchers can create robust 4D models (3D space + time) of ore deposit formation. geoscienceworld.orgmdpi.com For Ni-Co-As deposits, this means modeling the fluid pathways, temperature gradients, and chemical reactions that led to the precipitation of this compound and associated ore minerals. This integrated approach is not only crucial for academic understanding but also provides a powerful framework for mineral exploration and resource estimation. geoscienceworld.orgmirageoscience.com

Micro-textural and Nano-scale Characterization of this compound Assemblages

The textures and intergrowths of minerals, when observed at the micro- and nano-scale, hold a wealth of information about their growth history and the physicochemical conditions of their formation. scielo.brresearchgate.net Future studies will increasingly focus on the fine-scale features of this compound and its associated mineral assemblages using high-resolution imaging and analytical techniques.

Key areas of investigation include:

Paragenetic Sequences: Detailed micro-textural analysis using SEM reveals the order of crystallization (paragenesis) of this compound relative to other arsenides like nickeline, safflorite, and skutterudite (B1172440), as well as sulfides and sulfarsenides. researchgate.netresearchgate.net This helps reconstruct the chemical evolution of the hydrothermal system.

Replacement Textures: Observing how minerals replace one another provides direct evidence of changing fluid compositions or environmental conditions.

Nano-inclusions: The identification of nano-scale mineral and fluid inclusions trapped within this compound crystals using Transmission Electron Microscopy (TEM) can provide direct samples of the ore-forming fluid, offering invaluable data on its temperature, pressure, and composition. researchgate.net

Crystallinity and Growth Defects: Characterizing the degree of crystallinity and identifying growth defects at the nanoscale can provide insights into the rates of crystal growth and the specific mechanisms of precipitation. beilstein-journals.org

This level of detailed characterization is essential for refining thermodynamic and kinetic models of ore formation and for understanding the complex interplay of minerals in Ni-Co-As systems. researchgate.net

Role of this compound in Geological Arsenic Cycling and Mobility within Ni-As Systems

This compound, as a primary nickel diarsenide, is a significant natural reservoir for arsenic in the Earth's crust. ripublication.comneptjournal.com A major frontier of research is understanding its role in the geological cycling of arsenic, particularly its mobility in the environment. This has profound implications for environmental geochemistry and the management of mine waste. geokniga.orgsbras.ru

The central issue is the breakdown of this compound. When exposed to oxidizing conditions at or near the Earth's surface, such as during the weathering of an ore deposit or in mine tailings, this compound is unstable. geoscienceworld.org Its oxidation releases nickel and, crucially, large quantities of arsenic into surrounding soils and waters. geokniga.orggeolsoc.org.uk

Future research in this area will focus on:

Oxidation Mechanisms and Kinetics: Determining the precise chemical reactions and rates at which this compound breaks down under different environmental conditions (e.g., varying pH, oxygen levels, microbial activity).

Arsenic Speciation and Transport: Investigating how the released arsenic is transformed. Arsenic typically dissolves as arsenite (As³⁺) or arsenate (As⁵⁺), with the more toxic arsenite being prevalent under reducing conditions. uvm.edu Understanding this speciation is key to predicting its mobility and toxicity. neptjournal.com

Secondary Mineral Formation: Characterizing the secondary arsenic-bearing minerals that form as this compound weathers. These can include more stable arsenates like annabergite (the "nickel bloom") or erythrite (if cobalt is present), which can sequester the arsenic. researchgate.net Arsenic may also be strongly adsorbed onto the surfaces of iron oxyhydroxide minerals. ripublication.com

By studying this compound within Ni-As systems, scientists can better model and predict the long-term environmental fate of arsenic from both natural and anthropogenic sources.

Q & A

Q. How to address ethical considerations in fieldwork involving this compound-bearing sites?

  • Answer : Obtain permits for sampling in protected regions and collaborate with local geologists to minimize environmental disruption. Disclose funding sources and conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.